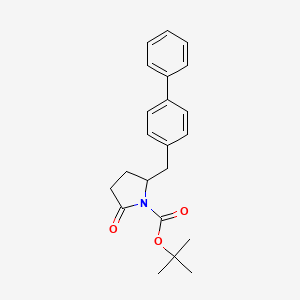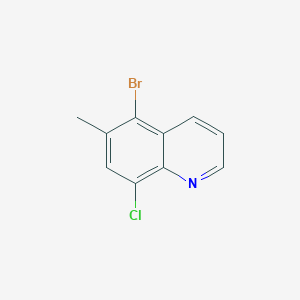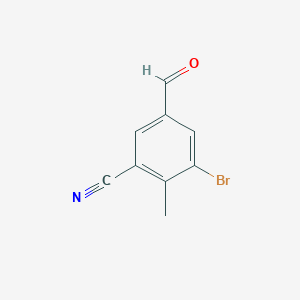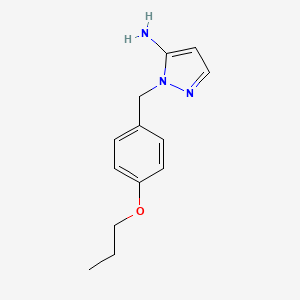![molecular formula C12H7F3OS B13924356 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is an organic compound that features a thiophene ring substituted with a trifluoromethylphenyl group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with 2-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carboxylic acid.
Reduction: 4-[2-(Trifluoromethyl)phenyl]-2-thiophene methanol.
Substitution: 5-bromo-4-[2-(trifluoromethyl)phenyl]-2-thiophene carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar Suzuki coupling reactions.
2-(Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine: Another compound with a trifluoromethyl group used in medicinal chemistry.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: A related compound with applications in organic synthesis.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is unique due to its combination of a thiophene ring and a trifluoromethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.
Eigenschaften
Molekularformel |
C12H7F3OS |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
4-[2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(6-16)17-7-8/h1-7H |
InChI-Schlüssel |
QNLQSGTZLKIEQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)

![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)


![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)
![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)



![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
